molecular formula C20H18N2O5 B7694618 2-acetyl-3-((benzoyloxy)methyl)-7-ethoxyquinoxaline 1-oxide

2-acetyl-3-((benzoyloxy)methyl)-7-ethoxyquinoxaline 1-oxide

Cat. No. B7694618
M. Wt: 366.4 g/mol
InChI Key: RNVNHGMJXQVXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-3-((benzoyloxy)methyl)-7-ethoxyquinoxaline 1-oxide, commonly known as EMAQ, is a quinoxaline derivative that has been extensively studied for its potential use in scientific research applications. This compound has shown promising results in various studies and has been widely used in the field of neuroscience research.

Mechanism of Action

EMAQ acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, EMAQ can interfere with the normal functioning of the brain, leading to a decrease in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
EMAQ has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter that is involved in synaptic plasticity and memory formation. It has also been shown to decrease the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that plays a role in learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EMAQ in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively target this receptor and study its role in various physiological and pathological processes. However, EMAQ has some limitations as well, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research involving EMAQ. One potential area of research is the development of more specific and potent NMDA receptor antagonists. Another area of research is the use of EMAQ in combination with other drugs or therapies to treat neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of EMAQ and its potential role in various physiological and pathological processes.

Synthesis Methods

The synthesis of EMAQ involves a multi-step process that includes the reaction of 2-acetylquinoxaline with benzoyl chloride and subsequent reaction with ethyl alcohol and hydrogen peroxide. The final product is obtained after purification through recrystallization.

Scientific Research Applications

EMAQ has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience. It has been shown to have an affinity for the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. EMAQ has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-26-15-9-10-16-18(11-15)22(25)19(13(2)23)17(21-16)12-27-20(24)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVNHGMJXQVXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-2-yl)methyl benzoate

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